Pentachlorothiophenol
Overview
Description
Pentachlorothiophenol is a chemical compound belonging to the group of thiols and organochlorine compounds. Its chemical formula is C6HCl5S and it is known for its gray solid appearance and unpleasant odor. This compound is practically insoluble in water and has a monoclinic crystal structure . It is not well-biodegradable and is considered toxic for aquatic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorothiophenol can be synthesized from hexachlorobenzene. The reaction involves the treatment of hexachlorobenzene with mercaptides . The process typically requires specific reaction conditions to ensure the successful conversion of hexachlorobenzene to pentachlorobenzenethiol.
Industrial Production Methods: In industrial settings, pentachlorobenzenethiol is produced by similar methods, often involving large-scale reactions with hexachlorobenzene. The compound is used in the rubber industry to facilitate the processing of both natural and synthetic rubber .
Chemical Reactions Analysis
Types of Reactions: Pentachlorothiophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert pentachlorobenzenethiol into other sulfur-containing compounds.
Reduction: Under specific conditions, pentachlorobenzenethiol can be reduced to simpler thiol compounds.
Substitution: The chlorine atoms in pentachlorobenzenethiol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted thiophenols.
Scientific Research Applications
Pentachlorothiophenol has several scientific research applications:
Chemistry: It is used in the study of thiol chemistry and organochlorine compounds.
Biology: Research on its effects on biological systems, particularly its toxicity and bioaccumulation.
Medicine: Investigations into its potential effects on human health, especially related to its presence as a metabolite of hexachlorobenzene.
Mechanism of Action
Pentachlorothiophenol exerts its effects through its interaction with biological membranes. It has been considered an anomalous uncoupler, affecting the electrical conductivity and transfer of hydrogen ions in lipid bilayer membranes . The compound induces membrane conductivity by facilitating the transfer of hydrogen ions, which is limited by the kinetics of reactions coupled to transmembrane charge transfer .
Comparison with Similar Compounds
- Chlorobenzene
- Dichlorobenzene
- Trichlorobenzene
- Pentachlorobenzene
- Hexachlorobenzene
Comparison: Pentachlorothiophenol is unique due to its high chlorine content and thiol group. Compared to pentachlorophenol, which has an oxygen atom in place of sulfur, pentachlorobenzenethiol exhibits different chemical properties and reactivity . The replacement of oxygen with sulfur does not change the protonophoretic activity of the compound, but it does affect its interaction with biological membranes .
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLGZUZTFMXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044540 | |
Record name | Pentachlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White to cream-colored solid with a disagreeable odor; [MSDSonline] | |
Record name | Pentachlorothiophenol | |
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Flash Point |
>300 °C closed cup | |
Record name | PENTACHLOROTHIOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Grey solid | |
CAS No. |
133-49-3 | |
Record name | Pentachlorothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-49-3 | |
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Record name | Pentachlorothiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133493 | |
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Record name | PENTACHLOROTHIOPHENOL | |
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Record name | Benzenethiol, 2,3,4,5,6-pentachloro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentachlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentachlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.644 | |
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Record name | PENTACHLOROTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92A1Z48VJB | |
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Record name | PENTACHLOROTHIOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
231.5 °C | |
Record name | PENTACHLOROTHIOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6124 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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